Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-
Description
Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- is a heterocyclic compound comprising a pyridine ring substituted at the 2-position with an oxazole moiety. The oxazole ring, in turn, bears a 3-methoxyphenyl group at its 2-position. This structure combines aromatic and heteroaromatic systems, which confer unique electronic and steric properties. The methoxy group enhances lipophilicity and may influence intermolecular interactions, such as hydrogen bonding or π-π stacking, relevant to biological activity or material applications.
Properties
CAS No. |
502422-28-8 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H12N2O2/c1-18-12-6-4-5-11(9-12)15-17-14(10-19-15)13-7-2-3-8-16-13/h2-10H,1H3 |
InChI Key |
SIWHIGOKGZLPDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- generally involves two key stages:
- Synthesis of the oxazole ring substituted with a 3-methoxyphenyl group
- Coupling of the oxazole derivative with a pyridine moiety
Both stages require precise control of reaction conditions and selection of reagents to achieve high yield and purity.
Oxazole Ring Formation
Oxazole derivatives are commonly synthesized via cyclization reactions involving α-haloketones and amides, or through dehydrative cyclization methods. Recent green chemistry approaches emphasize microwave-assisted synthesis and catalyst-mediated cyclization to improve efficiency and sustainability.
Bredereck Reaction
- React α-haloketones with amides under heating to form 2,4-disubstituted oxazoles.
- The reaction typically involves aldehydes, anhydrous sodium acetate, and acetic anhydride.
- Heating for about 1 hour followed by cooling yields oxazolone derivatives, which can be converted to oxazoles.
Microwave-Assisted Synthesis
- Substituted aryl aldehydes react with TosMIC (tosylmethyl isocyanide) in isopropyl alcohol using potassium phosphate as a catalyst.
- Microwave irradiation at 350 W and 65°C for 8 minutes accelerates the reaction, producing 4,5-disubstituted oxazolines and 5-substituted oxazoles with high yield.
One-Pot Oxazole Synthesis/Suzuki-Miyaura Coupling
Coupling Oxazole with Pyridine
The key step in preparing Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- is the formation of a bond between the oxazole ring and the pyridine core. This is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling Procedure
- A halogenated pyridine derivative (e.g., 2-bromo- or 2-chloropyridine) is reacted with a boronic acid derivative of the 3-methoxyphenyl-substituted oxazole.
- The reaction mixture includes sodium carbonate as base and PdCl₂(dppf) as the palladium catalyst.
- Solvent system: toluene-ethanol mixture (4:1).
- Reaction temperature: 80–120 °C.
- Reaction time: 3–4 days for some reactions, overnight for others.
- After reaction completion, purification is done by flash column chromatography using hexane–ethyl acetate mixtures as eluents.
Representative Experimental Procedure (Adapted)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of 2-bromo-6-(3-methoxyphenyl)pyridine | 2-bromo-6-chloropyridine + 3-methoxyphenyl boronic acid, PdCl₂(dppf), sodium carbonate, toluene-ethanol (4:1), 80 °C, 3-4 days | Formation of 2-bromo-6-(3-methoxyphenyl)pyridine intermediate |
| 2. Synthesis of 2-(3-methoxyphenyl)-4-oxazole boronic acid | Cyclization of α-haloketone with amide or via microwave-assisted synthesis | Oxazole boronic acid derivative |
| 3. Suzuki coupling of oxazole boronic acid with 2-bromo-6-(3-methoxyphenyl)pyridine | Pd catalyst, sodium carbonate, toluene-ethanol, 120 °C, overnight | Formation of Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- |
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | PdCl₂(dppf) (Palladium(II) chloride complex) | Essential for Suzuki coupling |
| Base | Sodium carbonate | Neutralizes acid byproducts |
| Solvent | Toluene-ethanol (4:1) | Provides suitable polarity |
| Temperature | 80–120 °C | Higher temp accelerates coupling |
| Reaction Time | 3–4 days (initial coupling), overnight (final) | Longer times for complete conversion |
| Purification | Flash column chromatography | Hexane-ethyl acetate as eluent |
| Yield | Typically moderate to high (50–85%) | Depends on substrate and conditions |
In-Depth Research Findings
- The use of PdCl₂(dppf) catalyst is reported to provide high selectivity and yield in coupling reactions involving pyridine and oxazole derivatives.
- Microwave-assisted synthesis of oxazole rings significantly reduces reaction time and improves yield compared to conventional heating.
- One-pot synthesis methods integrating oxazole formation and Suzuki coupling have been developed, enhancing efficiency and reducing purification steps.
- The reaction conditions require careful optimization to avoid side reactions such as homocoupling or decomposition of sensitive functional groups like methoxy substituents.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl] is a heterocyclic compound featuring a pyridine ring with a 4-oxazolyl group and a 3-methoxyphenyl moiety. It has a molecular formula of . This compound is investigated for applications in medicinal chemistry, especially in creating pharmaceuticals for various biological pathways.
Applications
- Pharmaceutical Development The compound's structure makes it a candidate for pharmaceutical development.
- Biological Activity Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl] shows biological activity, especially in pharmacological contexts.
- Pain Treatment: Pyridine derivatives, including 6-amino-2-aminocarbonyl-5-phenyl-pyridine derivatives, are useful in treating different types of pain . These include acute, chronic, neuropathic, inflammatory, visceral, and nociceptive pain, as well as pain associated with cancer, back issues, orofacial pain, the musculoskeletal system, spine, urogenital system, cardiovascular system, and the central nervous system .
- Selective NaV1.8 Modulators: Pyridine derivatives can act as selective NaV1.8 modulators, showing a greater affinity for the NaV1.8 channel compared to tetrodotoxin-sensitive sodium channels (TTX-S) . This selectivity is important because TTX-S agents can cause side effects like dizziness and ataxia due to their action on TTX-S channels in the brain . Selective NaV1.8 modulators may offer an improved side-effect profile .
- Treatment of Various Disorders: Pyridine derivatives may be useful in treating multiple sclerosis, neurodegenerative disorders, irritable bowel syndrome, osteoarthritis, rheumatoid arthritis, neuropathological disorders, functional bowel disorders, and inflammatory bowel diseases . They may also alleviate pain associated with dysmenorrhea, pelvic pain, cystitis, pancreatitis, migraine, cluster and tension headaches, diabetic neuropathy, peripheral neuropathic pain, sciatica, fibromyalgia, and causalgia .
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Data are derived from the provided evidence, emphasizing key differences and similarities.
Structural and Functional Comparisons
Key Observations
Heterocycle Type: The target compound’s oxazole ring differs from oxadiazole () and triazolopyridine () systems. Oxazole contains one oxygen and one nitrogen atom, while oxadiazole (two nitrogens, one oxygen) and triazolopyridine (three nitrogens) exhibit distinct electronic profiles.
Substituent Effects: The 3-methoxyphenyl group is shared with methoxisopropamine () and triazolopyridine derivatives (). Methoxy groups increase lipophilicity, which may improve membrane permeability in bioactive compounds.
Synthetic Approaches :
- The triazolopyridine derivative in was synthesized via oxidative ring closure using sodium hypochlorite, a green chemistry method. In contrast, oxadiazole-containing compounds () likely require cyclization of amidoximes or nitrile oxides, which may involve harsher conditions.
The triazolopyridine in demonstrates antibacterial activity, while methoxisopropamine () is linked to psychoactive effects. The target compound’s biological profile remains unexplored in the evidence but could be hypothesized based on structural parallels.
Research Implications
- Pharmacological Potential: The target compound’s oxazole core and methoxyphenyl group warrant investigation for receptor-binding activity, particularly given similarities to S1PR modulators () and antibacterial triazolopyridines ().
- Material Science : Heterocycles like oxazole and oxadiazole are used in optoelectronics; the methoxy group’s electron-donating effects could enhance luminescent properties.
- Synthetic Optimization : Green methods, such as sodium hypochlorite-mediated oxidation (), could be adapted for the target compound’s synthesis to improve sustainability.
Biological Activity
Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl] is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in pharmacology. This article reviews the compound's chemical structure, synthesis methods, and its biological activities, including antimicrobial properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl] is CHNO. Its structure features a pyridine ring substituted with a 4-oxazolyl group and a 3-methoxyphenyl moiety. This unique arrangement contributes to its chemical reactivity and biological activity, making it a candidate for various pharmacological applications.
Synthesis Methods
Several synthetic routes have been developed for producing Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]. The most common methods include:
- Condensation Reactions : Utilizing starting materials such as benzaldehyde and ethyl cyanoacetate to form the pyridine scaffold.
- Cyclization Reactions : Involving the formation of oxazole derivatives from pyridine precursors.
The synthesis of this compound allows for the exploration of analogs and derivatives that can be evaluated for enhanced efficacy or reduced toxicity in biological systems.
Antimicrobial Properties
Pyridine derivatives are known for their antimicrobial properties. Studies have shown that Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl] exhibits significant inhibitory effects against various bacterial strains. Notably, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl] | 0.0125 - 0.0412 | S. aureus |
| Linezolid | 0.0212 - 0.0422 | S. pneumoniae |
The Minimum Inhibitory Concentration (MIC) values indicate that Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl] has comparable or superior activity against certain strains compared to established antibiotics like linezolid .
Structure-Activity Relationship (SAR)
Research indicates that the presence of specific functional groups significantly influences the biological activity of pyridine derivatives. The methoxy group at position 3 enhances antibacterial activity by improving solubility and interaction with bacterial targets .
Case Studies
-
Antibacterial Activity : A study demonstrated the synthesis of various pyridine derivatives, including Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl], which exhibited strong antibacterial effects against multiple strains, including Escherichia coli and Bacillus subtilis .
- The introduction of fluorine atoms in similar compounds was found to enhance their antibacterial properties by increasing binding affinity to bacterial targets.
- Pharmacological Applications : Research has highlighted the potential of pyridine-based compounds in developing new antimicrobial agents due to their ability to overcome resistance mechanisms in bacteria . The unique structural features of Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl] make it a promising candidate for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
